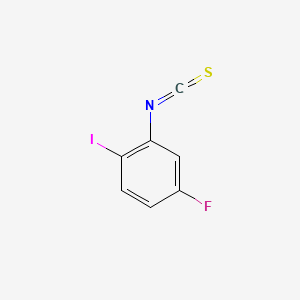![molecular formula C15H24N2O9 B13691980 (S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a Boc-protected amino group and multiple carboxylic acid functionalities. Its synthesis and reactivity make it a valuable molecule in the study of biochemical processes and the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the amide bond through coupling reactions. The reaction conditions often involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment and large-scale purification techniques such as chromatography and crystallization. The industrial process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carboxylic acids to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in biochemical pathways and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The Boc-protected amino group and carboxylic acid functionalities play a crucial role in these interactions, contributing to the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-[(S)-4-Amino-4-carboxybutanamido]pentanedioic Acid: Lacks the Boc protection, making it more reactive in certain conditions.
(S)-2-[(S)-4-(Boc-amino)-4-hydroxybutanamido]pentanedioic Acid: Contains a hydroxyl group instead of a carboxyl group, altering its reactivity and applications.
Uniqueness
(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection. This feature makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various research applications.
Propiedades
Fórmula molecular |
C15H24N2O9 |
|---|---|
Peso molecular |
376.36 g/mol |
Nombre IUPAC |
2-[[4-carboxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H24N2O9/c1-15(2,3)26-14(25)17-9(13(23)24)4-6-10(18)16-8(12(21)22)5-7-11(19)20/h8-9H,4-7H2,1-3H3,(H,16,18)(H,17,25)(H,19,20)(H,21,22)(H,23,24) |
Clave InChI |
UGIYWIAVNAKICB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)




![4-[2-(trifluoromethyl)phenyl]-2H-triazole](/img/structure/B13691950.png)


![2-Amino-5-[(1-imidazolyl)methyl]-1,3,4-thiadiazole](/img/structure/B13691970.png)
![3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13691972.png)

![Methyl 2-Oxo-2H-benzo[g]chromene-3-carboxylate](/img/structure/B13691981.png)
